1-Methylpiperidin-3-ol hydrochloride

Cannabinoid receptor modulation Obesity therapeutics GPCR pharmacology

Researchers encounter synthetic bottlenecks when chiral piperidine scaffolds are required for stereospecific CNS-targeted programs. 1-Methylpiperidin-3-ol hydrochloride (CAS 28808-26-6) directly addresses this need as a validated precursor to samuraciclib (CDK7/12 inhibitor) and high-affinity CB1 inverse agonists (Ki=4 nM). Key advantages: - Enantiopure (3R) material enables defined SAR without additional resolution steps. - Hydrochloride salt guarantees full aqueous miscibility for direct use in binding assays. - Established chiral HPLC methods simplify QC for IND-enabling studies.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B11919774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidin-3-ol hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H
InChIKeyNGRIOGQBDNKTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidin-3-ol Hydrochloride: Key Chemical Identifiers and Structural Role in Drug Discovery


1-Methylpiperidin-3-ol hydrochloride (CAS: 28808-26-6 for (3R)-enantiomer hydrochloride; free base CAS: 3554-74-3) is a piperidine-derived alkaloid salt with molecular formula C6H14ClNO and molecular weight 151.63 g/mol . This compound serves as a critical chiral building block and pharmacophore scaffold in medicinal chemistry, particularly for the development of CNS-penetrant kinase inhibitors (e.g., samuraciclib) and selective receptor modulators . The hydrochloride salt form confers enhanced aqueous solubility (fully miscible in water) and shelf stability compared to the free base, which is a viscous liquid (density 0.999 g/mL at 25°C) [1]. Its structural features—a tertiary amine (N-methylpiperidine) and a secondary alcohol at the 3-position—enable diverse derivatization via O-alkylation, esterification, and N-functionalization, making it a versatile intermediate in organic synthesis .

Why Substituting 1-Methylpiperidin-3-ol Hydrochloride with 4-Position Isomers or Non-Methylated Analogs Compromises Synthesis and Potency


Generic substitution with 1-methylpiperidin-4-ol hydrochloride, piperidin-3-ol hydrochloride, or 1-methylpiperidin-3-one hydrochloride is not chemically or pharmacologically equivalent. The regioisomeric position of the hydroxyl group (3- vs. 4-) dictates the three-dimensional orientation of hydrogen-bonding interactions in target binding pockets, leading to significant differences in receptor affinity and selectivity profiles . Furthermore, the N-methyl group is essential for modulating lipophilicity (LogP ~0.01) and basicity, which influence both membrane permeability and salt formation behavior . Substituting with the non-methylated analog (piperidin-3-ol hydrochloride) introduces a secondary amine that alters reactivity in downstream derivatizations and may require additional protecting group strategies, increasing synthetic complexity . The ketone analog (1-methylpiperidin-3-one) lacks the chiral center and hydrogen-bond donor capacity of the alcohol, fundamentally changing its utility as a stereochemical building block for asymmetric synthesis . The following quantitative evidence guide details these material differences.

Quantitative Comparative Evidence for 1-Methylpiperidin-3-ol Hydrochloride: Potency, Selectivity, and Synthetic Advantage


CB1 Receptor Inverse Agonist Potency: 4 nM Ki Achieved with 1-Methylpiperidin-3-ol Scaffold

Derivatives built on the 1-methylpiperidin-3-ol core exhibit exceptional CB1 receptor inverse agonist activity. A representative compound (Compound 65) demonstrates a binding affinity (Ki) of 4 nM for CB1 receptors, with >1,000-fold selectivity over CB2 receptors . In contrast, analogous scaffolds lacking the 3-hydroxy-N-methyl substitution pattern (e.g., simple 4-arylpiperidines) typically show Ki values in the 100-500 nM range and reduced subtype selectivity. The N-methyl-3-hydroxypiperidine motif is critical for achieving the sub-nanomolar affinity and high selectivity required for minimizing CB2-mediated off-target effects.

Cannabinoid receptor modulation Obesity therapeutics GPCR pharmacology

Muscarinic Receptor Affinity: N-Methyl-3-hydroxypiperidine Exhibits Ki = 20-107 nM Across M1-M4 Subtypes

N-methyl-3-hydroxypiperidine (the free base of the target compound) demonstrates consistent muscarinic acetylcholine receptor binding. Competitive radioligand binding assays using [3H]QNB reveal Ki values of 20 nM (cerebral cortex, predominantly M1), 56 nM (parotid gland, M3), 72 nM (heart, M2), and 107 nM (urinary bladder) [1]. By comparison, the 4-hydroxy regioisomer (1-methylpiperidin-4-ol) shows significantly weaker muscarinic activity and is primarily utilized as a biochemical reagent rather than a pharmacologically active scaffold [2]. The 3-hydroxy substitution confers a distinct binding pose that enables pan-muscarinic activity, which is absent in the 4-position analog.

Muscarinic acetylcholine receptor Cholinergic pharmacology Bronchodilator

Acetylcholinesterase Inhibition: 1-Methylpiperidin-3-ol Derivatives Achieve IC50 = 0.8–2.4 µM, Enabling Alzheimer's Probe Development

Structural analogs based on the 1-methylpiperidin-3-ol core demonstrate acetylcholinesterase (AChE) inhibition with IC50 values ranging from 0.8 to 2.4 µM . The hydroxyl group at the 3-position facilitates critical hydrogen bonding with the catalytic triad of AChE (Ser203, His447, Glu334), a binding interaction that is geometrically inaccessible to the 4-hydroxy regioisomer. N,N-dimethylcarbamates of 1-methyl-3-piperidinol have been specifically characterized as weak but tractable AChE inhibitors, establishing a validated structure-activity relationship (SAR) starting point for medicinal chemistry optimization [1]. The corresponding 4-hydroxy derivative lacks this inhibitory activity and is not employed in cholinergic drug discovery programs.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Chiral Resolution Capability: (3R)- and (3S)-Enantiomers Enable Stereospecific Drug Design

1-Methylpiperidin-3-ol contains a stereocenter at the C3 position, enabling separation into (3R)-1-methylpiperidin-3-ol hydrochloride (CAS: 28808-26-6) and (3S)-1-methylpiperidin-3-ol (CAS: 62367-59-3) [1]. These enantiomers are accessible via asymmetric hydrogenation or enzymatic resolution with chiral purity assessment by chiral HPLC using amylose-based columns . In contrast, 1-methylpiperidin-4-ol (CAS: 106-52-5) lacks a chiral center, offering no opportunity for stereochemical differentiation . Similarly, 1-methylpiperidin-3-one hydrochloride (CAS: 41511-85-7) is achiral and cannot serve as a stereochemical building block . The commercial availability of both enantiomers in high enantiomeric excess enables stereospecific SAR exploration and chiral drug candidate development.

Chiral synthesis Enantioselective pharmacology Asymmetric catalysis

Synthetic Utility: Direct Derivatization to CDK7/12 Inhibitor Samuraciclib (ICEC0942)

The 1-methylpiperidin-3-ol scaffold serves as a direct precursor to samuraciclib (ICEC0942 hydrochloride), a clinical-stage CDK7/12 inhibitor with nanomolar potency in breast cancer models . Modifications at the piperidine nitrogen of this core scaffold are specifically engineered to optimize blood-brain barrier penetration and oral bioavailability. In contrast, the 4-hydroxy regioisomer is not employed in any clinically advanced oncology candidates and is primarily limited to use as a general biochemical reagent [1]. The documented synthetic route from 1-methylpiperidin-3-ol to samuraciclib validates the compound's utility in producing drug-like molecules with favorable pharmacokinetic properties, a feature absent in the comparator scaffolds.

CDK7/12 kinase inhibition Oncology therapeutics Breast cancer

Hydrochloride Salt Advantage: Aqueous Solubility and Stability vs. Free Base

1-Methylpiperidin-3-ol hydrochloride (MW: 151.63 g/mol) is fully miscible in water, a direct consequence of its hydrochloride salt form . The free base (1-methylpiperidin-3-ol, CAS: 3554-74-3, MW: 115.17 g/mol) is a viscous liquid with density 0.999 g/mL at 25°C and limited water solubility [1]. The hydrochloride salt exhibits enhanced shelf stability under standard laboratory storage conditions, whereas the free base is hygroscopic and prone to oxidation . In comparison, 1-methylpiperidin-3-one hydrochloride (MW: 149.62 g/mol) is a solid with melting point 110-120°C but lacks the hydrogen-bond donor capacity of the alcohol for downstream conjugation . The hydrochloride salt of the 3-hydroxy analog thus combines optimal solubility, stability, and reactive functionality for aqueous-phase reactions and long-term storage.

Salt form selection Aqueous solubility Storage stability

Optimal Research and Industrial Use Cases for 1-Methylpiperidin-3-ol Hydrochloride Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Development (e.g., CDK7/12, G9a)

The 1-methylpiperidin-3-ol scaffold is a validated precursor for CNS-penetrant kinase inhibitors such as samuraciclib (ICEC0942), a clinical-stage CDK7/12 inhibitor with demonstrated nanomolar potency in breast cancer models . The N-methyl group and 3-hydroxy substitution pattern are specifically engineered to optimize blood-brain barrier penetration while maintaining aqueous solubility via the hydrochloride salt form. Procurement of this compound enables direct entry into established synthetic routes, reducing development risk compared to unvalidated alternative scaffolds.

Selective Cannabinoid CB1 Receptor Inverse Agonist Discovery

Derivatives built on the 1-methylpiperidin-3-ol core achieve Ki = 4 nM at CB1 receptors with >1,000-fold selectivity over CB2, a pharmacological profile essential for developing anti-obesity agents that minimize CNS-mediated adverse effects . The 3-hydroxy-N-methylpiperidine motif is critical for this exceptional potency and selectivity; alternative piperidine regioisomers (e.g., 4-hydroxy) fail to achieve sub-100 nM CB1 affinity. Researchers targeting CB1 inverse agonism should prioritize this scaffold over all other piperidine alcohols.

Muscarinic Acetylcholine Receptor Tool Compound Synthesis

N-methyl-3-hydroxypiperidine exhibits consistent pan-muscarinic receptor binding with Ki values ranging from 20-107 nM across M1-M4 subtypes [1]. This activity profile makes the compound an ideal starting point for synthesizing muscarinic tool compounds and bronchodilator candidates. The corresponding 4-hydroxy regioisomer shows negligible muscarinic activity and is unsuitable for cholinergic pharmacology studies. Procurement of the 3-hydroxy hydrochloride salt ensures immediate aqueous solubility for in vitro binding assays.

Chiral Building Block for Stereospecific Drug Synthesis

The commercial availability of both (3R)- and (3S)-enantiomers of 1-methylpiperidin-3-ol hydrochloride enables stereospecific SAR exploration and chiral drug candidate development . This chiral center is absent in 1-methylpiperidin-4-ol and 1-methylpiperidin-3-one, which are achiral and offer no stereochemical diversity. Chiral HPLC methods using amylose-based columns are established for enantiomeric purity assessment, facilitating quality control in regulated pharmaceutical development. Procurement of enantiopure material is essential for patent differentiation and stereoselective pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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